N-(Pyridin-2-ylmethyl)pyridin-2-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Pyridin-2-ylmethyl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with 2-aminomethylpyridine in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically proceeds as follows :
- Dissolve 2-pyridinecarboxaldehyde (10 mmol) in methanol.
- Add a methanol solution of 2-aminomethylpyridine (10 mmol) dropwise to the aldehyde solution while stirring at room temperature.
- After the addition is complete, stir the reaction mixture for 10 hours.
- Gradually add NaBH4 (20 mmol) to the reaction mixture, causing the solution to change from brown to light yellow.
- Stir the mixture overnight at room temperature.
- Remove the solvent under reduced pressure and add distilled water to the residue.
- Adjust the pH to neutral using 32% hydrochloric acid.
- Extract the product with dichloromethane (3 × 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO4) and remove the solvent under reduced pressure to obtain the product as a yellow liquid with a yield of 95%.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-2-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: I2 and TBHP in toluene.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: N-(Pyridin-2-yl)amides.
Reduction: this compound.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(Pyridin-2-ylmethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is investigated for its potential as a pharmacophore in drug design.
Industry: This compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Pyridin-2-ylmethyl)pyridin-2-amine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can influence the reactivity and stability of the metal complexes formed. The compound’s molecular targets and pathways depend on the specific application and the nature of the metal ion it coordinates with .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)imidates: These compounds are synthesized from nitrostyrenes and 2-aminopyridines and have similar coordination properties.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds exhibit a wide range of pharmacological activities and are used in medicinal chemistry.
Uniqueness
N-(Pyridin-2-ylmethyl)pyridin-2-amine is unique due to its dual pyridine structure, which allows for versatile coordination with metal ions. This property makes it a valuable ligand in coordination chemistry and a useful building block in the synthesis of complex molecules.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13-11/h1-8H,9H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBOTAVQNGSFQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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